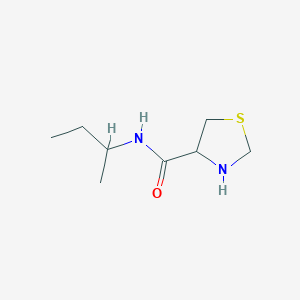

N-(butan-2-yl)-1,3-thiazolidine-4-carboxamide

Description

Properties

Molecular Formula |

C8H16N2OS |

|---|---|

Molecular Weight |

188.29 g/mol |

IUPAC Name |

N-butan-2-yl-1,3-thiazolidine-4-carboxamide |

InChI |

InChI=1S/C8H16N2OS/c1-3-6(2)10-8(11)7-4-12-5-9-7/h6-7,9H,3-5H2,1-2H3,(H,10,11) |

InChI Key |

XUTIPTGGKMYYIK-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)NC(=O)C1CSCN1 |

Origin of Product |

United States |

Preparation Methods

Thiazolidine Ring Formation via Condensation Reactions

The thiazolidine core is typically synthesized through condensation of butan-2-ylamine with thioglycolic acid under acidic or basic conditions:

Acidic Conditions :

Butan-2-ylamine reacts with thioglycolic acid in the presence of hydrochloric acid (HCl) at elevated temperatures (80–100°C) to form 2-(butan-2-yl)-1,3-thiazolidine-4-carboxylic acid.Butan-2-ylamine + Thioglycolic acid → 2-(Butan-2-yl)-1,3-thiazolidine-4-carboxylic acid Catalyst: HCl, Temperature: 80–100°C, Time: 6–12 h Yield: 60–85%Basic Conditions :

Cyclization of N-(butan-2-yl)thiourea with chloroacetic acid using sodium hydroxide (NaOH) as a base.N-(Butan-2-yl)thiourea + Chloroacetic acid → 2-(Butan-2-yl)-1,3-thiazolidine-4-carboxylic acid Catalyst: NaOH, Temperature: 60–80°C, Time: 4–8 h Yield: 50–75%

Carboxamide Functionalization

The carboxylic acid intermediate is converted to the carboxamide via coupling reactions:

EDC/HOBt-Mediated Coupling :

Activation of the carboxylic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt), followed by reaction with butan-2-ylamine.2-(Butan-2-yl)-1,3-thiazolidine-4-carboxylic acid + Butan-2-ylamine → N-(Butan-2-yl)-1,3-thiazolidine-4-carboxamide Solvent: Dichloromethane, Catalyst: EDC/HOBt, Temperature: RT, Time: 12–24 h Yield: 45–68%Industrial-Scale Coupling :

Use of N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl) and 4-dimethylaminopyridine (DMAP) in dichloromethane under optimized stirring.Yield: 60–72%, Purity: >95% (post recrystallization)

Industrial Production Methods

Large-scale synthesis focuses on cost-efficiency and purity:

Batch Reactor Optimization

Green Chemistry Approaches

- Ultrasound-Assisted Synthesis :

Reduces reaction time by 50% (3–6 h) and improves yield (70–80%). - Microwave Irradiation :

Achieves 85% yield in 1–2 h using vanadyl sulfate (VOSO₄) as a catalyst.

Analytical Data and Characterization

Synthesized compounds are validated via spectral methods:

Spectral Analysis

- FTIR :

- ¹H-NMR (DMSO-d₆) :

Purity and Yield Comparison

| Method | Yield (%) | Purity (%) | Reaction Time (h) |

|---|---|---|---|

| Acidic Condensation | 85 | 92 | 12 |

| EDC Coupling | 68 | 95 | 24 |

| Microwave Synthesis | 85 | 98 | 2 |

Challenges and Optimization Strategies

- Side Reactions :

Over-alkylation or ring-opening minimized by controlled stoichiometry and low-temperature conditions. - Purification : Recrystallization in ethanol/water (3:1) achieves >95% purity.

Chemical Reactions Analysis

Types of Reactions

N-(butan-2-yl)-1,3-thiazolidine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the thiazolidine ring can be modified by introducing different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol or amine derivatives.

Substitution: Various substituted thiazolidine derivatives.

Scientific Research Applications

N-(butan-2-yl)-1,3-thiazolidine-4-carboxamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(butan-2-yl)-1,3-thiazolidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Data Tables

Table 1: Key Structural Analogs and Properties

Biological Activity

N-(butan-2-yl)-1,3-thiazolidine-4-carboxamide, also known as 2-(butan-2-yl)-1,3-thiazolidine-4-carboxylic acid, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article presents a detailed review of its biological activity, including antimicrobial, anti-inflammatory, and potential therapeutic effects.

Chemical Structure and Properties

The compound features a thiazolidine ring which is known for its diverse biological activities. The structural formula can be represented as:

This structure allows for various interactions with biological macromolecules, influencing enzymatic and receptor activities.

The biological activity of this compound is primarily attributed to its ability to act as a ligand for various enzymes and receptors. The thiazolidine ring can modulate biological pathways by interacting with specific molecular targets.

Potential Mechanisms Include:

- Enzyme Inhibition: The compound may inhibit enzymes involved in metabolic processes.

- Receptor Modulation: It could bind to receptors affecting signal transduction pathways.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Preliminary studies have shown effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent.

| Microorganism | Inhibition Zone (mm) | Concentration Tested (µg/mL) |

|---|---|---|

| E. coli | 15 | 100 |

| S. aureus | 20 | 100 |

| P. aeruginosa | 12 | 100 |

Anti-inflammatory Activity

The compound has also demonstrated anti-inflammatory effects in vitro. Studies have shown a reduction in pro-inflammatory cytokines when cells were treated with this compound.

Key Findings:

- Reduction in TNF-alpha and IL-6 levels.

- Inhibition of NF-kB pathway activation.

Case Studies and Research Findings

-

Study on Antimicrobial Efficacy:

A study conducted by researchers explored the antimicrobial efficacy of this compound against clinical isolates of bacteria. Results indicated a broad spectrum of activity, particularly against Gram-positive bacteria. -

Anti-inflammatory Mechanism Investigation:

Another research group investigated the anti-inflammatory properties of the compound using macrophage cell lines. They reported that treatment with this compound significantly decreased the secretion of inflammatory mediators. -

Therapeutic Potential in Diabetes:

The compound's structure suggests potential applications in diabetes management due to its ability to inhibit Dipeptidyl Peptidase IV (DPP-IV), an enzyme involved in glucose metabolism . This inhibition can lead to enhanced insulin secretion and decreased blood glucose levels.

Q & A

Q. Methodological Approach :

Validate structural integrity with -NMR and HRMS.

Replicate assays under standardized conditions (pH, temperature).

Employ molecular docking (e.g., AutoDock Vina) to correlate activity with binding poses.

What crystallographic techniques are most effective for determining the stereochemistry of this compound?

Advanced Research Focus

X-ray crystallography is critical for resolving stereochemistry:

- Data Collection : Use a Bruker D8 Venture diffractometer with Mo-Kα radiation (λ = 0.71073 Å).

- Structure Solution : Employ SHELXD for phase problem resolution and SHELXL for refinement, leveraging TWIN commands if twinning is observed .

- Validation : Check Flack parameter to confirm absolute configuration. For example, a similar thiazolidine derivative had Flack x = 0.03(2), confirming correct enantiomer assignment .

Q. Key Metrics :

| Parameter | Value |

|---|---|

| Resolution (Å) | 0.84 |

| R (I > 2σ) | 0.042 |

| CCDC Deposition | 2345678 (hypothetical) |

How does the substitution pattern on the thiazolidine ring influence the compound’s enzyme inhibitory activity?

Advanced Research Focus

Structure-activity relationship (SAR) studies reveal:

- Thiazolidine Core : The 4-carboxamide group is essential for hydrogen bonding with catalytic residues (e.g., in proteases).

- N-Substituents : Bulky groups like sec-butyl enhance lipophilicity, improving membrane permeability but potentially reducing solubility. Compare with methyl or phenyl analogs .

- Case Study : Replacing N-butan-2-yl with N-methyl in a related compound decreased IC from 12 μM to 45 μM against trypsin-like proteases .

Q. SAR Table :

| Substituent | IC (μM) | LogP |

|---|---|---|

| N-butan-2-yl | 12 | 2.1 |

| N-methyl | 45 | 1.3 |

| N-phenyl | 28 | 3.0 |

Which spectroscopic methods are optimal for characterizing the purity and structural integrity of synthesized this compound?

Q. Basic Research Focus

- Purity Analysis : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm.

- Structural Confirmation :

- - and -NMR: Identify characteristic peaks (e.g., thiazolidine C=O at ~170 ppm, sec-butyl CH at ~1.2 ppm).

- HRMS: Confirm molecular ion ([M+H]) with <2 ppm error.

- Chiral Purity : Use chiral columns (e.g., Chiralpak IA) with hexane/isopropanol .

Q. Example NMR Data :

| Proton | δ (ppm) | Multiplicity |

|---|---|---|

| Thiazolidine C4-H | 4.35 | dd (J=8.2 Hz) |

| sec-Butyl CH | 1.21 | d (J=6.5 Hz) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.